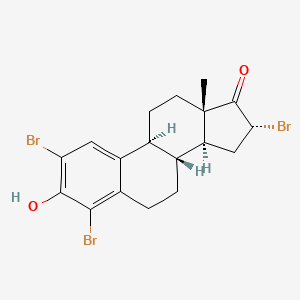

2,4,16alpha-Tribromoestrone

Description

Significance of Halogenation in Steroid Chemistry

Halogenation, the incorporation of halogen atoms like fluorine, chlorine, bromine, or iodine into a molecule, is a powerful tool in drug design and synthetic chemistry. nih.govump.edu.pl In steroid chemistry, this modification can dramatically alter the physicochemical and biological properties of the parent compound. rsc.org The inclusion of halogens can influence a steroid's metabolic pathways, pharmacokinetic profile, and interaction with biological targets. rsc.org While fluorine and chlorine are the most commonly introduced halogens in pharmaceuticals, the use of bromine offers distinct advantages, including increased therapeutic activity and altered metabolic stability. ump.edu.plump.edu.pl The specific position and nature of the halogen atom within the steroid framework are critical determinants of its ultimate effect on potency and function. nih.govresearchgate.net

The incorporation of bromine atoms into the steroid nucleus can be accomplished through various synthetic methodologies. The choice of method often depends on the desired regioselectivity—the specific carbon atom(s) to be brominated. For instance, the bromination of estrone (B1671321) to produce 2,4,16α-Tribromoestrone can be achieved in a high-yielding, one-step process using cupric bromide. rsc.org Other methods for introducing bromine onto the steroid A-ring include the use of N-halosuccinimides as electrophilic triggers. researchgate.net Enzymatic halogenation, utilizing flavin-dependent halogenases, has also been explored for the site-specific bromination of steroids, such as the C-4 position of β-estradiol derivatives. rsc.org These enzymatic methods represent a cleaner, more regioselective alternative to traditional chemical halogenation. researchgate.net

The introduction of bromine atoms significantly modifies the electronic and steric properties of the steroid molecule. Bromine is an electron-withdrawing group, which can alter the reactivity of nearby functional groups. nih.gov The presence of bromine can create a "halogen bond," a non-covalent interaction where the halogen atom acts as an electrophilic region (a "sigma-hole"), influencing both intermolecular and intramolecular interactions. ump.edu.plump.edu.pl This can favorably affect how a steroid derivative binds to its biological target. ump.edu.pl Furthermore, carbon-bromine bonds are valuable synthetic handles in organic chemistry, serving as key intermediates for subsequent transformations such as metal-catalyzed cross-coupling and nucleophilic substitution reactions, thereby enabling the creation of diverse steroidal compounds. rsc.org

Overview of Estrone Derivatives in Synthetic Chemistry

Estrone, a naturally occurring estrogen, and its derivatives are fundamental building blocks in synthetic chemistry. google.com They serve as versatile starting materials for the synthesis of a wide array of modified steroids. researchgate.net These synthetic endeavors are often aimed at developing compounds with specific biological activities, such as inhibitors of enzymes involved in hormone-dependent diseases like breast cancer. researchgate.netnih.gov For example, derivatives of estrone are used to create inhibitors of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), both of which are key enzymes in the synthesis of the potent estrogen, estradiol (B170435). researchgate.net The chemical modification of the estrone skeleton, including at the A-ring (positions C-2 and C-4) and the D-ring (positions C-16 and C-17), allows for the systematic exploration of structure-activity relationships. researchgate.netrsc.orgacs.org

Contextualization of 2,4,16α-Tribromoestrone within Steroid Research

Within the broad field of steroid research, 2,4,16α-Tribromoestrone stands out as a specifically engineered intermediate for advanced chemical synthesis. Its structure, featuring bromine atoms at three distinct positions, is not arbitrary but is designed for controlled, sequential chemical transformations.

The primary rationale for the synthesis and study of multi-brominated estrones like 2,4,16α-Tribromoestrone lies in their utility as synthetic intermediates. rsc.orgrsc.org This specific compound was developed as a key precursor in an efficient synthesis of estriol (B74026) and its major metabolite, estriol 16-glucuronide. rsc.orgrsc.orgresearchgate.net The three bromine atoms serve distinct purposes: the bromines at C-2 and C-4 on the aromatic A-ring can be selectively removed later in the synthetic sequence, while the bromine at the C-16α position facilitates the stereospecific introduction of a hydroxyl group. rsc.org This strategic placement of multiple bromine atoms allows for a controlled and efficient pathway to complex, biologically important molecules that would be difficult to synthesize otherwise.

The exploration of estrogen's structure and function has a long history, with purification and structural elucidation efforts dating back to the early 20th century. nih.gov Following the determination of its structure, chemists began to synthesize derivatives to understand how different functional groups influenced biological activity. The bromination of estrone and its derivatives has been a subject of study for decades. Early research focused on the bromination of various positions, including the C-16 position on the D-ring. acs.org Later, attention was also directed towards regioselective substitutions on the aromatic A-ring at positions C-2 and C-4. researchgate.netrsc.org The development of methods to synthesize 2,4,16α-Tribromoestrone in the 1980s represented a significant advance, showcasing a sophisticated strategy for using a multi-halogenated intermediate for the efficient and stereocontrolled synthesis of other important steroids. rsc.orgxml-journal.net This work built upon the foundational knowledge of steroid reactivity and halogenation chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19Br3O2 |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |

InChI Key |

ADSWXPLGWUHJRG-GYYZZVMYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,16α Tribromoestrone

Direct Synthetic Routes

Direct routes offer an efficient means of producing 2,4,16α-Tribromoestrone, primarily through one-pot reactions that avoid the isolation of intermediate compounds.

A significant advancement in the synthesis of 2,4,16α-Tribromoestrone has been the development of a one-step method that directly brominates the estrone (B1671321) starting material at the desired positions.

A notably effective and novel method for the synthesis of 2,4,16α-Tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one involves the use of cupric bromide (CuBr₂) as the brominating agent. psu.edursc.org This reagent has proven to be highly efficient for the bromination of ketones. mdma.chresearchgate.net The reaction proceeds by treating 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) with cupric bromide, leading to the formation of the desired tribrominated product. psu.edursc.org This approach is valued for its simplicity and the high efficiency of the bromination process. psu.edu

The one-step synthesis of 2,4,16α-Tribromoestrone using cupric bromide has been optimized to achieve a quantitative yield. psu.edursc.org The reaction involves the bromination of estrone with a specific molar equivalent of CuBr₂. psu.edu Detailed research findings indicate that specific conditions are crucial for maximizing the yield of the target compound. psu.edu

| Starting Material | Reagent | Molar Equivalents of Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-hydroxyestra-1,3,5(10)-trien-17-one (Estrone) | Cupric Bromide (CuBr₂) | 6 | 2,4,16α-Tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one | Quantitative | psu.edu |

One-Step Bromination Approaches

Indirect and Multi-Step Synthesis Strategies

While direct synthesis is efficient, indirect and multi-step strategies provide greater control over the introduction of each bromine atom, which can be critical for achieving the precise regio- and stereochemistry required. libretexts.orgvapourtec.com These methods involve the sequential bromination of estrone or its derivatives.

A multi-step synthesis would involve the stepwise bromination of the estrone molecule. This could begin with the regioselective bromination of the A-ring at positions 2 and 4. Subsequent to the A-ring dibromination, a third bromination step would be required to introduce the bromine atom at the 16α-position. This sequential approach allows for the purification of intermediates and can help to avoid the formation of undesired isomers. For instance, 16α-Bromo-3-hydroxy-1,3,5(10)-estratrien-17-one can be synthesized efficiently and could serve as a key intermediate. nih.gov This intermediate could then undergo further bromination on the A-ring to yield the final tribrominated product.

Achieving the correct substitution pattern (regioselectivity) and spatial orientation (stereoselectivity) is a central challenge in the synthesis of 2,4,16α-Tribromoestrone.

Regioselectivity : The bromination of the aromatic A-ring of estrone preferentially occurs at the ortho and para positions (C2 and C4) relative to the hydroxyl group. sci-hub.se The bromination at the C16 position is a separate consideration, often influenced by the reaction conditions and the nature of the substrate, such as whether the C3 hydroxyl group is protected. sci-hub.se The choice of brominating agent and solvent system can significantly influence the regiochemical outcome of the reaction. rsc.org

Stereoselectivity : The introduction of the bromine atom at the C16 position must result in the alpha (α) configuration. The stereochemical outcome of the bromination at C16 is critical. The formation of the 16α-bromo derivative is a key step that has been achieved with high stereospecificity under controlled conditions. nih.gov The approach to the C16 position can be directed by the existing stereochemistry of the steroid nucleus, often leading to a preferred isomer. sapub.org

Catalytic and Enzyme-Mediated Bromination Approaches

The use of enzymes in the halogenation of steroids presents a green and highly selective alternative to conventional chemical methods. These biocatalytic systems can operate under mild conditions and often provide a high degree of regio- and stereoselectivity, which is challenging to achieve with traditional reagents. rsc.orgresearchgate.net

Application of Fungal Chloroperoxidase in Estrogen Bromination

Fungal chloroperoxidase (CPO) has demonstrated its utility in the halogenation of estrogens. rsc.orgnih.gov This heme-thiolate enzyme can effectively catalyze the bromination of estrogens like estradiol (B170435) and estrone in the presence of bromide ions and hydrogen peroxide. nih.gov The catalytic efficiency for bromination is typically higher than for chlorination. nih.govresearchgate.net Studies have shown that CPO can facilitate the dihalogenation of estradiol at the C-2 and C-4 positions of the A-ring. rsc.org The enzymatic approach offers a powerful tool for creating halogenated estrogens, which are less susceptible to forming o-quinones. nih.govresearchgate.net

The versatility of peroxidases extends to their ability to be immobilized, enhancing their stability and reusability for environmental biocatalysis applications, such as the transformation of pharmaceutical micropollutants. mdpi.commdpi.com

Mechanism of Enzyme-Catalyzed Halogenation

Enzyme-catalyzed halogenation proceeds through various mechanisms depending on the class of halogenase. acs.orgnih.gov

Heme-Dependent Haloperoxidases: These enzymes, including chloroperoxidase, can oxidize halides to generate a potent halogenating species. researchgate.netacs.org The generally accepted mechanism involves the reaction of the enzyme with hydrogen peroxide to form a high-valent iron-oxo species known as Compound I. This intermediate then oxidizes the halide (e.g., Br⁻) to a hypohalous acid equivalent (e.g., HOBr), which subsequently acts as the electrophilic brominating agent on the substrate. acs.orggeomar.de

FADH₂-Dependent Halogenases: This class of enzymes utilizes a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. acs.orgmdpi.com The proposed mechanism involves the reaction of FADH₂ with molecular oxygen to form a flavin-peroxide intermediate. This intermediate then reacts with a halide ion to generate a hypohalous acid, which halogenates the substrate. acs.org These enzymes are known to catalyze bromination and chlorination but not typically fluorination or iodination. acs.org

Non-Heme Iron-Dependent Halogenases: These enzymes employ a non-heme iron center and α-ketoglutarate. The mechanism involves the formation of a high-valent Fe(IV)-oxo intermediate, which abstracts a hydrogen atom from the substrate. The resulting substrate radical then reacts with a chloride or bromide radical to form the halogenated product. acs.org

Electrochemical Methods for Estrogen Bromination

Electrochemical methods provide a green and controlled approach to the bromination of estrogens, avoiding the use of hazardous brominating reagents. researchgate.netibero.mxmdpi.com This technique relies on the in situ generation of the brominating species at an electrode surface.

Constant Current Electrolysis for A-Ring Bromination

A-ring bromination of estrogens can be effectively achieved through constant current electrolysis. researchgate.netoup.comresearchgate.net This method involves the electrolysis of a solution containing the estrogen substrate and a bromide salt, such as tetraethylammonium (B1195904) bromide (Et₄NBr), in a suitable solvent. oup.comresearchgate.netoup.com The electrochemical generation of the bromonium ion (Br⁺) provides a safer alternative to using molecular bromine. ibero.mx

The extent of bromination can be controlled by the amount of charge passed through the solution. researchgate.netoup.comresearchgate.net For instance, electrolysis consuming 2 Faradays per mole (F mol⁻¹) of charge typically results in a mixture of monobrominated estrogens. oup.comresearchgate.netoup.com In contrast, using 4 F mol⁻¹ of charge leads to the formation of 2,4-dibromoestrogens as the primary products. researchgate.netoup.comresearchgate.net

Control of Regioselectivity (e.g., 2-bromo vs. 4-bromo vs. 2,4-dibromoestrogens)

The regioselectivity of electrochemical bromination on the A-ring of estrogens is influenced by several factors, including the solvent, temperature, and the specific estrogen substrate. oup.comresearchgate.netnumberanalytics.com

By carefully controlling the electrolysis conditions, the ratio of 2-bromo to 4-bromo isomers can be manipulated. oup.comresearchgate.net For example, constant current electrolysis (20 mA) of estradiol in a 0.05 M solution of Et₄NBr in various solvents yields mixtures of 2- and 4-bromoestradiols. oup.comresearchgate.net The use of a higher charge (4 F mol⁻¹) drives the reaction towards the formation of the 2,4-dibrominated product. oup.comresearchgate.netoup.com

The inherent electronic properties and steric factors of the estrogen molecule also play a crucial role in directing the electrophilic attack of the brominating species. numberanalytics.comrsc.orgmdpi.com For instance, the methoxy (B1213986) group at C-3 directs bromination to the ortho (C-2) and para (C-4) positions. rsc.org The ability to control regioselectivity is a significant advantage of electrochemical methods. nih.gov

Comparison of Brominating Reagents and Conditions

A variety of reagents and conditions can be employed for the bromination of estrone, each with its own set of advantages and disadvantages regarding yield, selectivity, and safety.

| Reagent/Method | Conditions | Products | Advantages | Disadvantages | Reference(s) |

| Cupric Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃-EtOAc) | 2,4,16α-Tribromoestrone | One-step synthesis, quantitative yield. | Requires elevated temperatures. | rsc.org |

| Fungal Chloroperoxidase (CPO) | H₂O₂, Br⁻, aqueous buffer | 2-bromo, 4-bromo, and 2,4-dibromo derivatives | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost can be limitations. | rsc.orgnih.gov |

| Constant Current Electrolysis | Et₄NBr, various solvents, controlled charge (2-4 F mol⁻¹) | 2-bromo, 4-bromo, and 2,4-dibromo derivatives | Avoids hazardous reagents, controllable selectivity. | Requires specialized electrochemical equipment. | oup.comresearchgate.netoup.com |

| N-Bromosuccinimide (NBS) | Various solvents, often with a catalyst or initiator | Regioselective bromination | Readily available, versatile reagent. | Can lead to side reactions, requires careful control. | researchgate.netacs.org |

| Bromine (Br₂) | Acetic acid or other solvents | Mixture of brominated products | Inexpensive and powerful brominating agent. | Highly toxic and corrosive, often lacks selectivity. | researchgate.netacsgcipr.org |

Table 1: Comparison of Brominating Reagents and Conditions for Estrone.

The selection of a particular method depends on the desired product, scale of the reaction, and available resources. For the specific synthesis of 2,4,16α-tribromoestrone, the use of cupric bromide has been reported to be highly efficient. rsc.org Electrochemical and enzymatic methods offer greener and more selective alternatives for producing various brominated estrogen derivatives. rsc.orgnih.govoup.comresearchgate.net

Cupric Bromide versus N-Bromosuccinimide (NBS) and Elemental Bromine

The selection of a brominating agent is a crucial factor that dictates the efficiency and outcome of the synthesis of 2,4,16α-tribromoestrone. Cupric bromide has emerged as a particularly effective reagent for this transformation.

The bromination of 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) with cupric bromide provides a direct and efficient one-step pathway to 2,4,16α-tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one with a quantitative yield. rsc.org This method is a key step in a novel synthesis of estriol (B74026) and its 16-glucuronide. rsc.orgrsc.org

In contrast, N-Bromosuccinimide (NBS) is another commonly employed brominating agent. However, its selectivity can be lower compared to cupric bromide. For instance, the bromination of 3-O-methyl-13α-oestrone with one equivalent of NBS in dichloromethane (B109758) results in a mixture of 2- and 4-bromo regioisomers. tandfonline.com While NBS is effective for introducing bromine atoms onto the aromatic A-ring of estrone, achieving the desired tribromination at the C-2, C-4, and C-16α positions often requires careful control of reaction conditions. academie-sciences.fr Studies on acetophenone (B1666503) derivatives have shown that copper bromide can result in moderate yields (around 60%), while NBS performance can be poor, with a significant amount of unreacted starting material. nih.gov

Elemental bromine is a powerful brominating agent, but its high reactivity can lead to a lack of selectivity and the formation of multiple byproducts, making it a less favorable choice for the precise synthesis of 2,4,16α-tribromoestrone.

Table 1: Comparison of Brominating Agents for Estrone Derivatives

| Brominating Agent | Advantages | Disadvantages | Typical Yields |

| Cupric Bromide | High efficiency, quantitative yield in one step for 2,4,16α-tribromoestrone. rsc.org | - | Quantitative rsc.org |

| N-Bromosuccinimide (NBS) | Effective for aromatic bromination. academie-sciences.fr | Can lead to mixtures of regioisomers. tandfonline.com | Moderate to good, but selectivity can be an issue. tandfonline.comnih.gov |

| Elemental Bromine | Highly reactive. | Low selectivity, potential for multiple byproducts. | Variable |

Solvent Effects on Bromination Selectivity

The choice of solvent plays a significant role in directing the regioselectivity of the bromination of estrone. The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.

For instance, in the bromination of 3-O-methyl-13α-oestrone with NBS, dichloromethane is used as the solvent. tandfonline.com In the synthesis of 2,4-dibromoestrone from estrone using NBS, ethanol (B145695) is employed as the reaction solvent. academie-sciences.fr The polarity and coordinating ability of the solvent can affect the electrophilicity of the bromine source. In some cases, solvent mixtures are used to optimize the reaction. For example, the use of a mixture of acetic acid and methanol (B129727) has been shown to reduce the reactivity of the effective brominating agents, leading to a more selective reaction. nih.gov

The use of aqueous media has also been explored as a "green" approach to bromination. researchgate.net The solvent can also influence the nature of the effective brominating species. For example, in acetic acid, the highly reactive AcOBr may be formed, leading to lower selectivity. nih.gov

Influence of Protecting Groups on Bromination Pathways

Protecting groups are instrumental in directing the bromination to specific positions on the estrone molecule by temporarily masking reactive functional groups. wikipedia.orgddugu.ac.in The phenolic hydroxyl group at C-3 and the ketone at C-17 are the primary sites for protection in estrone chemistry.

The protection of the C-3 hydroxyl group, often as a methyl or benzyl (B1604629) ether, prevents unwanted reactions on the A-ring and can influence the regioselectivity of subsequent brominations. tandfonline.comgoogle.com For example, etherification of the phenolic hydroxyl group of 13α-oestrone was performed to achieve regioselective bromination and to introduce a terminal alkyne for further reactions. tandfonline.com Without protection, the activating effect of the hydroxyl group can lead to low regio- and chemoselectivity during bromination. tandfonline.com

Similarly, the C-17 ketone can be protected, typically as a ketal, to prevent its reaction during bromination or other synthetic steps. wikipedia.orggoogle.com The choice of protecting group is critical, as it must be stable under the bromination conditions and selectively removable later in the synthetic sequence. ddugu.ac.in For instance, C1-C5 alkyl groups or C7-C12 benzylic groups are considered stable protecting groups for the 3-OH group that are not cleaved during subsequent synthetic steps, thus limiting the formation of by-products. google.com

The strategic use of protecting groups, in conjunction with the appropriate selection of brominating agents and solvents, is therefore essential for the successful and high-yielding synthesis of 2,4,16α-tribromoestrone.

Chemical Reactivity and Transformations of 2,4,16α Tribromoestrone

Hydrolytic Reactions

The presence of a bromine atom at the C-16 position, alpha to the C-17 carbonyl group, makes this site susceptible to nucleophilic substitution, particularly hydrolysis under alkaline conditions.

The hydrolysis of the 16α-bromo group in 17-keto steroids can be achieved with high stereoselectivity under controlled alkaline conditions. osti.govnih.gov Treatment of 16α-bromo-17-keto steroids with bases such as potassium carbonate in aqueous acetone (B3395972) or tetra-n-butylammonium hydroxide (B78521) in aqueous dimethylformamide results in the stereospecific formation of the corresponding 16α-hydroxy-17-keto steroid in high yields (85-90%). nih.gov

Kinetic analyses of analogous 16α-halo-17-keto steroids indicate that this conversion proceeds through an SN2 mechanism. nih.gov The reaction is highly stereoselective, yielding the 16α-hydroxy derivative. nih.gov Isotope-labeling experiments and time-course studies on similar 16α-bromo-17-oxo steroids have shown that an equilibration can occur between the 16α-bromo and 16β-bromo epimers prior to hydrolysis, but the reaction conditions can be controlled to favor the direct substitution product. osti.govnih.gov

| Reagent | Solvent System | Product | Yield | Reference |

| Potassium Carbonate | Aqueous Acetone | 16α-Hydroxy-17-one | 85-90% | nih.gov |

| Tetra-n-butylammonium hydroxide | Aqueous Dimethylformamide | 16α-Hydroxy-17-one | 85-90% | nih.gov |

| Sodium Hydroxide | Aqueous DMF | 16α-Hydroxy-17-one | ~95% | osti.gov |

A crucial aspect of the controlled alkaline hydrolysis is the ability to form the 16α-hydroxy-17-keto steroid, a vicinal or α-ketol, without inducing a subsequent ketol rearrangement. osti.gov The reaction conditions are mild enough to facilitate the SN2 displacement of the bromide ion by a hydroxide ion while preventing the skeletal transformation to the more stable 17β-hydroxy-16-keto isomer. osti.govnih.gov The resulting product, 2,4-Dibromo-16α-hydroxyestrone, retains the original estrone (B1671321) carbon skeleton. The mechanism for the ketol rearrangement has been found to involve hydration of the carbonyl group, a step that can be avoided under these controlled conditions. osti.gov

Reductive Debromination

The bromine substituents on both the aromatic A-ring and the aliphatic D-ring are susceptible to removal through reductive methods.

The combination of sodium borohydride (B1222165) (NaBH₄) and a palladium catalyst, such as palladium chloride (PdCl₂), is an effective system for the reduction of aryl halides. This system can achieve the reductive debromination of aromatic bromides, replacing them with hydrogen. The addition of a metal catalyst like palladium significantly accelerates the reduction of aromatic halogens, which are typically stable to sodium borohydride alone.

While a specific application for 2,4,16α-Tribromoestrone is not detailed in the available literature, the reactivity of analogous compounds suggests that the bromine atoms at the C-2 and C-4 positions on the aromatic ring could be selectively removed. The NaBH₄-PdCl₂ system is known to reduce aryl chlorides to the corresponding hydrocarbons. It is also used for the site-specific replacement of aryl halides with deuterium (B1214612) when sodium borodeuteride is employed.

| Reagent System | Substrate Type | Product | Reference |

| NaBH₄ / PdCl₂ | Aryl Halides | Aryl Hydrocarbon | |

| NaBD₄ / PdCl₂ | Aryl Halides | Deuterated Arene |

Rearrangement Reactions

The product of hydrolysis, a 16α-hydroxy-17-keto steroid, can undergo a characteristic alkali-catalyzed rearrangement to a thermodynamically more stable isomer.

The alkali-catalyzed rearrangement of 16α-hydroxy-17-keto steroids to their 17β-hydroxy-16-keto isomers has been a subject of detailed mechanistic study. nih.govlookchem.com Early proposals suggested a mechanism involving gem-hydration followed by a quasi-diaxial dehydration. However, extensive studies using ¹⁸O- and deuterium-labeling experiments have refuted this pathway. nih.govlookchem.com

The currently accepted mechanism involves a conventional enolization process. nih.govlookchem.com The key steps are:

Initial hydration-dehydration equilibration at the C-17 carbonyl group.

Enolization of the C-17 carbonyl to form an ene-diol intermediate.

This intermediate then isomerizes quantitatively to the 17β-hydroxy-16-keto steroid.

Role of Enolization Mechanisms in Transformations

The reactivity of the D-ring of 2,4,16α-Tribromoestrone is significantly influenced by the formation of enol or enolate intermediates. The presence of the C-17 ketone allows for the formation of an enol, a process that can be catalyzed by either acid or base. This enolization is a critical step in several transformations of the molecule.

Under basic conditions, a proton can be abstracted from the C-16 position, leading to the formation of an enolate. The presence of the α-bromo substituent at C-16 has a pronounced effect on the regioselectivity and stereochemistry of this enolization. Research on analogous 16α-halo-17-keto steroids suggests that these compounds can undergo epimerization at the C-16 position via an enolate intermediate. For instance, treatment of 16α-bromo-17-keto steroids with a mild base can lead to an equilibrium mixture of the 16α and 16β epimers. This isomerization proceeds through a planar enolate, and the subsequent reprotonation can occur from either face, leading to both epimers.

Furthermore, the enolization of the C-17 ketone is a key mechanistic step in rearrangement reactions. Studies on 16α-hydroxy-17-keto steroids have elucidated the mechanism of their alkali-catalyzed rearrangement to 17β-hydroxy-16-keto steroids, which proceeds through an ene-diol intermediate. lookchem.com It is plausible that 2,4,16α-Tribromoestrone could undergo similar transformations under specific conditions, where the initial enolization at C-17 would be the rate-determining step.

The electron-withdrawing nature of the bromine atoms on the A-ring can also electronically influence the ease of enolization at the C-17 position, although this effect is transmitted through the steroid backbone.

Further Derivatization at Reactive Centers

The structure of 2,4,16α-Tribromoestrone offers several avenues for further chemical modification, primarily at the C-17 ketone and the brominated A-ring.

Modifications at C-17 Ketone

The C-17 ketone is a versatile functional group that can undergo a wide array of chemical transformations. Standard ketonic reactions can be applied to introduce new functionalities at this position.

Reduction: The ketone can be reduced to the corresponding 17β-hydroxyl group using various reducing agents. The stereoselectivity of this reduction is often high, yielding predominantly the β-alcohol due to the steric hindrance from the C-18 methyl group.

| Reducing Agent | Expected Product |

| Sodium borohydride | 2,4,16α-Tribromoestradiol |

| Lithium aluminum hydride | 2,4,16α-Tribromoestradiol |

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds. This allows for the introduction of a wide range of alkyl, alkenyl, and alkynyl groups at the C-17 position.

Hydrolysis of the 16α-Bromo Group: The 16α-bromo-17-keto functionality is known to be susceptible to hydrolysis under alkaline conditions. Studies on similar steroid structures have shown that this can lead to the formation of the corresponding 16α-hydroxy-17-keto derivative. nih.gov This reaction proceeds via an SN2 mechanism. nih.gov It is important to control the reaction conditions to avoid potential ketol rearrangements. acs.org

Functionalization of the A-Ring

The presence of two bromine atoms on the aromatic A-ring opens up possibilities for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce new substituents at the C-2 and C-4 positions. These reactions would typically involve the reaction of the dibrominated estrone with an appropriate organometallic reagent in the presence of a palladium catalyst and a base.

| Reaction Name | Reagent | Expected Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid or ester | Aryl group |

| Stille Coupling | Organostannane | Alkyl, alkenyl, or aryl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

The differential reactivity of the C-2 and C-4 bromine atoms could potentially allow for selective functionalization at one position over the other, although this would depend on the specific reaction conditions and the steric and electronic environment of the two positions. Research on the electrochemical A-ring bromination of estrogens has demonstrated methods to produce 2,4-dibromoestrogens, which are precursors for such functionalization. researchgate.net

2,4,16α Tribromoestrone As a Synthetic Intermediate

Precursor for Complex Steroid Synthesis

The utility of 2,4,16α-tribromoestrone is particularly evident in its role as a precursor for synthesizing intricate steroids like estriol (B74026) and its conjugated forms. The bromo-ketone can be efficiently synthesized in a single step with a quantitative yield through the bromination of estrone (B1671321) using cupric bromide. rsc.orgpsu.edu This straightforward production of the key intermediate makes subsequent complex syntheses more feasible and efficient.

A significant application of 2,4,16α-tribromoestrone is in the novel and efficient synthesis of estriol (estra-1,3,5(10)-triene-3,16α,17β-triol) and its major metabolite, estriol 16-glucuronide. rsc.orgrsc.org The synthesis hinges on the controlled, stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone. rsc.org This key reaction yields 2,4-dibromo-3,16α-dihydroxyestra-1,3,5(10)-trien-17-one. psu.edu

The resulting ketol is then converted to 2,4-dibromoestriol via a sodium borohydride (B1222165) reduction in the presence of palladium chloride. rsc.orgpsu.edu The final step to obtain estriol is the reductive removal of the bromine atoms at the 2 and 4 positions. rsc.org

| Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 2,4,16α-Tribromoestrone | NaOH in aqueous pyridine (B92270) (controlled hydrolysis) | 2,4-Dibromo-16α-hydroxyestrone | rsc.orgpsu.edu |

| 2,4-Dibromo-16α-hydroxyestrone | Sodium borohydride, Palladium chloride | 2,4-Dibromoestriol | rsc.orgpsu.edu |

| 2,4-Dibromoestriol | Reductive debromination (e.g., NaBH4) | Estriol | rsc.org |

| 2,4-Dibromo-16α-hydroxyestrone | Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate, Silver carbonate | 16-Monoglucuronide acetate (B1210297) methyl ester of 2,4-dibromo-16α-hydroxyestrone | rsc.orgpsu.edu |

| Glucuronide intermediate | 1. Sodium borohydride (debromination) 2. NaOH (hydrolysis) | Estriol 16-Glucuronide | rsc.orgpsu.edu |

The use of 2,4,16α-tribromoestrone has been instrumental in clarifying the reaction pathways for estriol formation. A critical aspect of its utility is that treatment with sodium hydroxide (B78521) in aqueous pyridine under controlled conditions leads to the stereoselective formation of the 16α-hydroxy-17-ketone intermediate without the problematic ketol rearrangement. rsc.orgpsu.edu This rearrangement would typically lead to the formation of the 17β-hydroxy-16-oxo compound, complicating the synthetic route. researchgate.net The stability of the 16α-hydroxy-17-ketone intermediate when derived from 2,4,16α-tribromoestrone ensures that the desired stereochemistry is maintained, leading directly to the estriol precursor. rsc.orgpsu.edu This controlled reaction provides a clean and high-yield pathway, demonstrating its efficiency in directing the synthetic route towards the intended 16α-hydroxylated product. rsc.org

Generation of Deuterium-Labelled Steroids for Research

Deuterium-labelled compounds are essential as internal standards for quantitative analysis in biomedical research, particularly for gas chromatography-mass spectrometry (GC-MS). psu.eduresearchgate.net The intermediate 2,4,16α-tribromoestrone provides an effective starting point for the synthesis of various deuterium-labelled estrogen metabolites. researchgate.netpsu.edu

The synthesis of deuterium-labelled estriol (specifically estriol-d6) utilizes 2,4,16α-tribromoestrone as the foundational reactant. researchgate.net The process begins by treating the tribrominated compound with sodium hydroxide-OD in a deuterium (B1214612) oxide-pyridine medium under controlled conditions. researchgate.net This step stereoselectively introduces a deuterium atom at the 16β-position, yielding [16β-²H]-16α-hydroxy-17-one. researchgate.net This deuterated ketol is then subjected to reduction using sodium borodeuteride in the presence of palladium chloride. researchgate.net This reaction not only reduces the 17-keto group but also reductively removes the bromine atoms at positions 2 and 4, replacing them with deuterium, and further introduces deuterium at other sites, ultimately producing estriol-d6. researchgate.net Mass spectrometric analysis has confirmed the good isotopic purity of the resulting labelled estriol. researchgate.net

The same deuterated intermediate derived from 2,4,16α-tribromoestrone can be used to synthesize deuterium-labelled 16α-hydroxyestrone. researchgate.netpsu.edu Starting with the [16β-²H]-2,4-dibromo-16α-hydroxy-17-one, the 17-keto group is first protected, for instance, as a 17-ethylene acetal. researchgate.net The subsequent reductive removal of the bromine atoms using deuterated reagents, followed by acid hydrolysis to deprotect the 17-keto group, yields the desired deuterium-labelled 16α-hydroxyestrone (specifically 3,16α-dihydroxy-1,3,5(10)-estratrien-17-one-d5). researchgate.net

For the preparation of deuterium-labelled estriol 16-glucuronide, the synthesis again proceeds through the key deuterated intermediate, [16β-²H]-2,4-dibromo-16α-hydroxy-17-one. researchgate.net This compound is reacted with methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate with silver carbonate as a catalyst, which forms the 16-monoglucuronide acetate methyl ester. researchgate.net The reductive removal of the bromine atoms from this glucuronidated intermediate, followed by alkaline hydrolysis, results in the formation of deuterium-labelled estriol 16-glucuronide (specifically glucuronide-d6). researchgate.net The final product shows good isotopic purity according to mass spectrometric analysis. researchgate.net

| Target Compound | Key Deuterated Intermediate | Key Reaction Steps | Reference |

|---|---|---|---|

| Deuterium-Labelled Estriol (estriol-d6) | [16β-²H]-2,4-dibromo-16α-hydroxy-17-one | 1. Sodium borodeuteride reduction 2. Palladium chloride catalysis | researchgate.net |

| Deuterium-Labelled 16α-Hydroxyestrone (16α-hydroxyestrone-d5) | [16β-²H]-2,4-dibromo-16α-hydroxy-17-one | 1. Protection of 17-keto group 2. Reductive debromination with deuterated reagents 3. Deprotection | researchgate.net |

| Deuterium-Labelled Estriol 16-Glucuronide (glucuronide-d6) | [16β-²H]-2,4-dibromo-16α-hydroxy-17-one | 1. Glucuronidation 2. Reductive debromination 3. Alkaline hydrolysis | researchgate.net |

Importance of Isotopic Purity for Analytical Standards

In modern quantitative analysis, particularly in clinical and forensic settings, isotopically labeled compounds are indispensable as internal standards. nih.govsigmaaldrich.com These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like deuterium (²H) or carbon-13 (¹³C), are crucial for achieving accuracy and precision, especially in mass spectrometry-based methods like LC-MS/MS. nih.govrsc.org The use of a stable isotope labeled internal standard is considered the gold standard for compensating for variations during sample preparation and for mitigating matrix effects—the interference from other components in a biological sample—which can suppress or enhance the analyte signal. sigmaaldrich.comwaters.com

The isotopic purity of an analytical standard is a critical factor that directly impacts the reliability of quantitative results. waters.com Isotopic purity refers to the percentage of the standard that is fully labeled with the desired stable isotopes. avantiresearch.com High isotopic purity, often greater than 98%, is essential for several reasons. mdpi.comnih.gov

Firstly, the presence of unlabeled or incompletely labeled analyte in the internal standard (isotopic impurity) can interfere with the measurement of the native analyte. avantiresearch.com Since the unlabeled impurity has the same mass as the analyte, its presence artificially inflates the analyte's signal, leading to an overestimation of its concentration. waters.com This is particularly problematic when analyzing analytes at very low concentrations.

Secondly, significant isotopic impurity raises the lower limit of quantitation (LLOQ), which is the smallest amount of an analyte that can be reliably measured. avantiresearch.com This reduces the sensitivity of the assay and can limit its effective range for analysis. avantiresearch.com The internal standard must have a mass that is sufficiently shifted from the analyte to avoid any overlap between their isotopic distributions. sigmaaldrich.comavantiresearch.com

Therefore, verifying the isotopic purity of stable-isotope-labeled standards is a prerequisite for developing a rugged and reliable bioanalytical method. rsc.orgwaters.com This ensures that the ratio of the analyte to the internal standard remains constant and accurate across the calibration range, which is fundamental to the principle of isotope dilution mass spectrometry. waters.comlgcstandards.com Laboratories employ rigorous protocols and use methods like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic enrichment and structural integrity of these standards before use. sigmaaldrich.comrsc.org

Table 2: Key Considerations for Isotopic Purity in Analytical Standards

| Factor | Importance | Consequence of Low Purity | Verification Method(s) | Reference(s) |

|---|---|---|---|---|

| Accuracy of Quantitation | Ensures the measured analyte concentration is true. | Artificially high concentration readings due to signal interference. | Mass Spectrometry, NMR | waters.comavantiresearch.com |

| Assay Sensitivity | Determines the lowest concentration that can be reliably measured (LLOQ). | Increased LLOQ, reducing the dynamic range of the assay. | LC-MS/MS analysis | avantiresearch.com |

| Signal Interference | The standard's signal must be distinct from the analyte's signal. | Overlap between analyte and standard signals compromises data integrity. | High-Resolution Mass Spectrometry (HR-MS) | sigmaaldrich.comavantiresearch.com |

| Method Reliability | Guarantees consistent and reproducible results. | Poor reproducibility and ruggedness of the analytical method. | Full scan MS, NMR Spectroscopy | rsc.orgwaters.com |

Mechanistic Biochemical Investigations of Brominated Estrone Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Estrogens

The biological activity of halogenated estrogens is intricately linked to the nature, position, and number of halogen substituents on the steroid nucleus. Structure-activity relationship (SAR) studies have been instrumental in elucidating how these factors govern the interaction of these compounds with their biological targets.

The position of halogen atoms on the A-ring of the estrone (B1671321) molecule is a critical determinant of its binding affinity for estrogen receptors (ERs). Halogenation at the C-2 and C-4 positions, in particular, has been shown to modulate receptor interaction significantly. Generally, small hydrophobic substituents at the C-4 position can enhance binding affinity. nih.gov However, the introduction of larger halogen atoms can lead to varied effects.

Studies on various estrogen derivatives have demonstrated that the substitution pattern on the aromatic A-ring greatly influences their properties. researchgate.net While specific binding affinity data for 2,4,16alpha-Tribromoestrone is not extensively detailed in the provided literature, the general principles of halogenation can be applied. For instance, in related compounds, halogenation at the C-2 position has been associated with potent inhibitory activities against certain enzymes, which can be indirectly related to receptor interaction. researchgate.net The presence of bulky substituents at both C-2 and C-4 positions can create steric hindrance, potentially altering the way the ligand fits into the binding pocket of the estrogen receptor.

| Compound/Substitution | Receptor | Relative Binding Affinity (RBA) |

| Estradiol (B170435) | Estrogen Receptor | 100 |

| Estrone | Estrogen Receptor | 10-20 |

| 2-Haloestrones | Estrogen Receptor | Varies (Submicromolar IC50 for enzyme inhibition) researchgate.net |

| 4-Haloestrones | Estrogen Receptor | Varies (Moderate enzyme inhibitory potential) researchgate.net |

This table is illustrative and based on general findings for haloestrogens, as specific RBA data for this compound was not available in the search results.

The size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) plays a crucial role in the biological interactions of halogenated estrogens. An increase in the atomic number and size of the halogen can lead to enhanced halogen-bonding interactions. nih.gov These interactions, which are becoming increasingly recognized in drug design, can contribute significantly to the binding affinity and stability of the ligand-receptor complex. nih.gov

In the context of enzyme inhibition, the substitution of heavier halogens like iodine has been shown to stabilize the Lowest Unoccupied Molecular Orbital (LUMO) levels, thereby increasing the electrophilic nature of the molecule. nih.gov This increased electrophilicity can enhance the molecule's ability to interact with electron donors within the active site of an enzyme through halogen bonding. nih.gov Therefore, the presence of three bromine atoms in this compound is expected to significantly influence its interaction with biological targets compared to its non-brominated or lesser-brominated counterparts.

Pathways in Steroid Hormone Biosynthesis and Metabolism (Relevant for context of derivatives)

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from the precursor molecule, cholesterol. This intricate cascade of enzymatic reactions occurs primarily in the adrenal glands, gonads (testes and ovaries), and placenta. The resulting steroid hormones are crucial regulators of a vast array of physiological functions, including metabolism, inflammation, immune response, and sexual development.

The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol, a 27-carbon molecule, into pregnenolone, a 21-carbon steroid. This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc), located in the inner mitochondrial membrane. gfmer.chuwyo.edu From pregnenolone, the biosynthetic pathway diverges into several branches, leading to the production of five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. fullscript.com

The transformation of pregnenolone can proceed through two main pathways, the delta-4 and delta-5 pathways, which are characterized by a series of hydroxylation and dehydrogenation reactions. uwyo.edu Key intermediates in these pathways include progesterone, dehydroepiandrosterone (DHEA), and androstenedione. uwyo.edu Ultimately, androgens such as testosterone and androstenedione serve as the immediate precursors for the synthesis of estrogens. uwyo.edu The aromatization of the A ring of these androgens by the enzyme aromatase (CYP19A1) leads to the formation of estrogens like estrone and estradiol. uwyo.edu

The metabolic transformations of steroid hormones are complex and involve a variety of enzymatic reactions that can activate, inactivate, or modify the biological activity of the parent hormone. gfmer.ch These transformations, which include reductions, oxidations, and hydroxylations, are essential for regulating the circulating levels of active hormones and for their eventual elimination from the body. gfmer.ch

Interactive Table: Key Stages in Steroidogenesis

| Precursor | Key Intermediate(s) | Final Product Class |

| Cholesterol | Pregnenolone | Progestogens |

| Progesterone | 17α-hydroxyprogesterone | Glucocorticoids |

| Progesterone | Corticosterone | Mineralocorticoids |

| Pregnenolone | DHEA, Androstenedione | Androgens |

| Androstenedione, Testosterone | - | Estrogens |

Role of Hydroxylases and Dehydrogenases in Steroid Metabolism

The enzymatic conversion of steroids along the biosynthetic pathways is primarily orchestrated by two major classes of enzymes: hydroxylases and dehydrogenases. nih.gov These enzymes are responsible for the specific structural modifications that define the biological activity of each steroid hormone.

Hydroxylases , particularly those belonging to the cytochrome P450 (CYP) superfamily, play a critical role in steroidogenesis by introducing hydroxyl (-OH) groups at specific positions on the steroid nucleus. wikipedia.orgtandfonline.com These reactions are essential for the synthesis of glucocorticoids and mineralocorticoids and are also involved in the metabolism of androgens and estrogens. wikipedia.orgtandfonline.com For example, 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1) are crucial for the synthesis of cortisol and aldosterone. wikipedia.org The hydroxylation of estrogens at various positions is also a key metabolic pathway. tandfonline.com

Hydroxysteroid dehydrogenases (HSDs) are another vital class of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids by transferring hydrogen between the steroid substrate and a cofactor (NAD+/NADH or NADP+/NADPH). nih.govoup.com These enzymes are critical in the final steps of androgen and estrogen biosynthesis and are also involved in the inactivation of steroid hormones in peripheral tissues. oup.comnih.gov For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the conversion of the less active estrone to the more potent estradiol. nih.gov There are multiple isoforms of HSDs, each with distinct tissue distribution and substrate specificity, which allows for precise regulation of steroid hormone action at the local level. oup.comnih.gov

Interactive Table: Key Enzymes in Steroid Metabolism

| Enzyme Class | Enzyme Example | Function |

| Hydroxylases (Cytochrome P450) | CYP11A1 (P450scc) | Converts cholesterol to pregnenolone. researchgate.net |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Hydroxylates pregnenolone and progesterone. researchgate.net | |

| CYP21A2 (21-hydroxylase) | Involved in glucocorticoid and mineralocorticoid synthesis. wikipedia.org | |

| CYP19A1 (Aromatase) | Converts androgens to estrogens. uwyo.edu | |

| Dehydrogenases | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts delta-5 steroids to delta-4 steroids. oup.com |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Interconverts 17-keto and 17β-hydroxysteroids. nih.gov | |

| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Regulates glucocorticoid activity. nih.gov |

Formation of Catechol Estrogens and Ring D Hydroxylated Metabolites

In addition to the main biosynthetic pathways, estrogens undergo further metabolic transformations, leading to the formation of various metabolites, including catechol estrogens and ring D hydroxylated products.

Catechol estrogens are formed through the hydroxylation of the aromatic A-ring of estrogens, primarily at the C-2 or C-4 position, resulting in 2-hydroxyestrogens and 4-hydroxyestrogens, respectively. wikipedia.orgresearchgate.net These metabolites are termed "catechol" estrogens due to the presence of two adjacent hydroxyl groups on the aromatic ring. wikipedia.org This hydroxylation is predominantly catalyzed by cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, mainly in the liver but also in other tissues. researchgate.netnih.gov The formation of catechol estrogens is a major pathway of estrogen metabolism. pnas.org These metabolites can be further metabolized through O-methylation by catechol-O-methyltransferase (COMT) or can be oxidized to form reactive quinones. wikipedia.orgbslonline.org

Ring D hydroxylated metabolites are another class of estrogen derivatives. Hydroxylation of the D-ring of steroids, for instance at the 16α position, is also a significant metabolic pathway. nih.gov This reaction can be catalyzed by specific cytochrome P450 enzymes. nih.gov For example, 16α-hydroxylation of estrone leads to the formation of 16α-hydroxyestrone. bslonline.org These hydroxylated metabolites can have their own distinct biological activities and are part of the complex metabolic fate of estrogens.

Interactive Table: Formation of Estrogen Metabolites

| Metabolite Class | Precursor(s) | Key Enzyme(s) | Example Product(s) |

| Catechol Estrogens | Estrone, Estradiol | CYP1A1, CYP1B1 | 2-Hydroxyestrone, 4-Hydroxyestrone |

| Ring D Hydroxylated Metabolites | Estrone | CYP3A4 | 16α-Hydroxyestrone |

Analytical Characterization in Chemical and Biochemical Research

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of compounds like 2,4,16alpha-Tribromoestrone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy would be a critical tool for determining the precise structure of this compound. 1H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another. 13C NMR would provide information on the carbon skeleton of the molecule. However, specific chemical shift data, coupling constants, and spectral assignments for this compound are not currently available in published literature.

Mass Spectrometry (MS) for Structural Elucidation and Isotopic Purity Assessment

Mass spectrometry is essential for confirming the molecular weight of this compound and for providing information about its fragmentation patterns, which aids in structural elucidation. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. High-resolution mass spectrometry would be used to confirm the elemental composition. At present, detailed mass spectral data and fragmentation analysis for this specific compound have not been publicly reported.

Chromatographic Techniques

Chromatographic techniques are vital for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a primary method for purifying and analyzing non-volatile compounds like steroids. An HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase to achieve separation from impurities or other reaction components. The retention time would be a key parameter for its identification. Specific HPLC conditions, such as the column type, mobile phase composition, flow rate, and detection wavelength, have not been documented for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

GC-MS is a powerful technique for the separation and identification of volatile compounds. For a steroid like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The mass spectrometer would then provide identification and quantification. As with other techniques, specific GC-MS parameters and validated methods for the quantitative determination of this compound are not available in the scientific literature.

Advanced Characterization Methods

Other advanced analytical techniques could potentially be used to further characterize this compound. These might include X-ray crystallography for determining the three-dimensional structure in the solid state, or various two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals. However, no studies employing these methods for this compound have been found in the public domain.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. mdpi.com These studies are crucial for understanding the biological potential of steroid derivatives.

Molecular docking studies are instrumental in elucidating how halogenated estrogens, a class that includes 2,4,16alpha-Tribromoestrone, interact with biological targets like the human estrogen receptor α (hERα). nih.gov The binding interactions of bisphenol A (BPA) and its halogenated derivatives with the hERα ligand-binding domain have been investigated using combined in-vitro and in-silico approaches. nih.gov Such studies reveal that halogenated compounds can adopt varied conformations within the flexible hydrophobic ligand-binding pocket, a behavior largely dictated by their specific halogenation patterns. nih.gov

Research has shown that for halogenated compounds, specific amino acid residues within the receptor's binding site are critical for interaction. For instance, hydrogen bonding with residues such as Glu353, His524, and Gly521 is a key determinant of binding affinity and estrogenic activity. nih.govnih.govnih.gov The presence and position of hydroxyl and halogen substituents on the steroid frame significantly influence these interactions. nih.gov The hydroxyl moiety, in particular, is often essential for anchoring the ligand in the active site. nih.govnih.gov The bromine atoms, while adding to the steric bulk, also contribute to the stability of the binding through various non-covalent interactions. nih.gov

| Interacting Residue | Key Interaction Type | Significance for Halogenated Compounds |

| His524 | Hydrogen Bond | Often forms a hydrogen bond with agonists in the hERα receptor. nih.gov |

| Glu353 | Hydrogen Bond | Crucial for anchoring ligands into the active site of ERα. nih.govnih.gov |

| Thr347 | Hydrogen Bond | Can form a hydrogen bond with antagonists in the hERα receptor. nih.gov |

| Gly521 | Hydrogen Bond | Contributes to stabilizing the conformation of ligands in the ERα active site. nih.gov |

''

This table summarizes key amino acid residues within the estrogen receptor that are frequently involved in interactions with halogenated ligands, as predicted by molecular docking studies.

While docking predicts a static binding pose, molecular dynamics (MD) simulations provide insights into the time-dependent behavior and conformational stability of the ligand-receptor complex. researchgate.net MD simulations are used to study the stability of a compound like this compound when bound to a receptor, analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net These analyses reveal whether the ligand remains stably bound or if significant conformational changes occur over time. researchgate.net

For halogenated derivatives, MD simulations have shown that stable complexes are maintained through a network of interactions. researchgate.net The conformational flexibility of the steroid itself is also a critical factor. The introduction of bulky bromine atoms, as in this compound, can restrict the rotation of bonds and lock the molecule into specific conformations. llu.edu This conformational rigidity can, in turn, influence its binding affinity and biological activity by either favoring or preventing an optimal fit within the receptor's binding pocket. llu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the structural properties of chemical compounds and their biological activity. nih.govmdpi.com This method is particularly valuable for screening and prioritizing emerging pollutants like brominated steroids for further experimental testing. uninsubria.itnih.gov

QSAR models have been successfully developed for various classes of brominated compounds, including brominated flame retardants (BFRs), to predict endpoints related to endocrine disruption. nih.gov These models are typically built using multiple linear regression (MLR) or more complex machine learning algorithms. nih.govmdpi.com

The process involves compiling a dataset of brominated compounds with known experimental activity, calculating a wide range of theoretical molecular descriptors for each, and then using statistical methods to build a mathematical equation that relates the descriptors to the activity. nih.gov The robustness and predictive power of these models are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q²LOO) and, where possible, external validation using an independent test set of compounds (Q²EXT). nih.gov Such validated models serve as tools to predict the activity of new or untested brominated steroids. uninsubria.it

| Model Focus | Validation Method | Reported Statistic | Value Range |

| Brominated Flame Retardants (BFRs) | Leave-One-Out (LOO) Cross-Validation | Q²(LOO) | 73-91% nih.gov |

| Brominated Flame Retardants (BFRs) | External Validation | Q²(EXT) | 76-90% nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Leave-One-Out (LOO) Cross-Validation | q²(LOO) | 0.633 - 0.722 nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | External Validation | r²(pred) | 0.686 nih.gov |

''

This table presents examples of validation statistics for QSAR models developed for brominated compounds, demonstrating their predictive capabilities.

A key outcome of QSAR studies is the identification of specific molecular descriptors that have the most significant impact on biological potency. mdpi.com These descriptors quantify various aspects of a molecule's physicochemical properties. For steroids and related compounds, studies have consistently highlighted the importance of descriptors related to size, lipophilicity, and shape. nih.gov

Analysis of diverse steroids has shown that properties like molecular area, volume, and the octanol-water partition coefficient (log P) are fundamental in governing their activity. nih.gov Steroids with higher values for area, partition coefficient, volume, and polarizability often exhibit greater ordering and rigidifying effects on membranes. nih.gov In the context of receptor binding, electronic descriptors, which quantify the electron distribution within the molecule, also play a significant role, especially for halogenated compounds where electronegativity and polarizability are altered by the bromine atoms. researchgate.net

| Molecular Descriptor | Description | General Impact on Steroid Activity |

| Molecular Area/Volume | Represents the size and steric bulk of the molecule. | Higher values often correlate with increased activity or membrane interaction. nih.gov |

| Log P (Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | A critical factor for membrane penetration and hydrophobic interactions in binding pockets. nih.gov |

| Number of Rotatable Bonds | Quantifies the conformational flexibility of the molecule. | Can influence the ability of the steroid to adopt an active conformation. nih.gov |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects non-covalent interactions and binding affinity. nih.gov |

| Electronic Descriptors | Describe the electronic properties, such as charge distribution. | Important for electrostatic and hydrogen bonding interactions with receptors. researchgate.net |

''

This table outlines key molecular descriptors that are frequently identified in QSAR studies of steroids as being influential on their biological activity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on quantum mechanics, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com Techniques like Density Functional Theory (DFT) allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. sumitomo-chem.co.jpnih.gov

For a compound like this compound, computational methods can be used to predict its reactivity and the products formed under specific conditions, such as during environmental degradation or metabolism. For example, computational studies on the chlorination of steroidal enones have successfully predicted reaction pathways, including initial chlorination sites and subsequent transformations to form epoxide structures. nih.gov By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. sumitomo-chem.co.jp This approach provides a molecular-level understanding that is often difficult to obtain through experimental means alone, especially for reactions involving short-lived or unstable intermediates. mdpi.com The insights gained can help rationalize the formation of observed transformation products and predict the formation of new, unobserved ones. nih.gov

Calculation of Ground State and Transition State Energies for Stereospecific Reactions

A fundamental application of computational chemistry in the study of 2,4,16α-Tribromoestrone would involve the calculation of ground state and transition state energies, particularly for stereospecific reactions. The ground state represents the most stable energetic configuration of the molecule. Transition states are the high-energy structures that exist transiently between reactants and products in a chemical reaction. The difference in energy between the ground state and the transition state is the activation energy, a critical factor in determining reaction rates.

For a molecule with multiple chiral centers like 2,4,16α-Tribromoestrone, stereospecific reactions are of particular interest. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model these reactions. For instance, in the context of steroid chemistry, computational calculations have been used to determine the ground state energies of related ketol structures and their activation energies during rearrangement reactions. researchgate.net This type of analysis helps in understanding the dynamic aspects of such transformations. researchgate.net

The selection of a suitable basis set is a crucial first step in these quantum chemistry calculations, as it dictates the maximum achievable accuracy. aps.org Methods like time-dependent density functional theory (TDDFT) have demonstrated high accuracy in predicting spectroscopic properties, which are related to the electronic states of the molecule. mdpi.com

Below is a hypothetical data table illustrating the type of information that would be generated from such a computational study on a stereospecific reaction involving 2,4,16α-Tribromoestrone.

| Structure | Method/Basis Set | Calculated Ground State Energy (Hartree) | Calculated Transition State Energy (Hartree) | Calculated Activation Energy (kcal/mol) |

| 2,4,16α-Tribromoestrone | B3LYP/6-31G(d,p) | -2578.12345 | -2578.08765 | 22.46 |

| Reaction Intermediate | B3LYP/6-31G(d,p) | -2578.10987 | - | - |

| Product | B3LYP/6-31G(d,p) | -2578.14567 | - | - |

Note: The data in this table is illustrative and does not represent experimentally verified values for 2,4,16α-Tribromoestrone.

Simulation of Reaction Pathways

Beyond calculating static energy points, computational chemistry allows for the simulation of entire reaction pathways. nextmol.com This involves mapping the potential energy surface of a reaction, which describes the energy of the system as a function of the geometric coordinates of the atoms. By identifying the minimum energy path along this surface, researchers can elucidate the step-by-step mechanism of a reaction.

For 2,4,16α-Tribromoestrone, this could be applied to understand its formation, such as the bromination of estrone (B1671321) , or its subsequent reactions. Molecular dynamics simulations can further provide insights into the conformational changes and solvent effects that occur during a reaction. These simulations model the movement of atoms over time, offering a dynamic picture of the reaction process.

For example, in the study of related steroid rearrangements, understanding the enolization pathways is critical. researchgate.net Computational simulations can reveal the preference for enolization at different positions and the stereochemical outcome of the reaction. researchgate.net The simulation of reaction pathways can also aid in the rational design of synthetic routes or in predicting the metabolic fate of the compound.

The following table provides a hypothetical example of the kind of data that could be obtained from a reaction pathway simulation for a hypothetical debromination reaction of 2,4,16α-Tribromoestrone.

| Reaction Step | Reactant(s) | Product(s) | Transition State Structure | Key Interatomic Distances in Transition State (Å) |

| Step 1: C-Br Bond Cleavage at C2 | 2,4,16α-Tribromoestrone | Bromonium ion + Estrone radical | TS1 | C2-Br: 2.5 |

| Step 2: C-Br Bond Cleavage at C4 | Intermediate from Step 1 | Dibrominated species | TS2 | C4-Br: 2.6 |

| Step 3: C-Br Bond Cleavage at C16 | Intermediate from Step 2 | Monobrominated species | TS3 | C16-Br: 2.4 |

Note: The data in this table is for illustrative purposes and does not represent actual computational results for 2,4,16α-Tribromoestrone.

Future Research Directions

Development of Novel Synthetic Pathways for Multi-Brominated Steroids

The synthesis of multi-brominated steroids like 2,4,16α-Tribromoestrone presents significant challenges in achieving regioselectivity and stereoselectivity. Traditional bromination methods often lead to a mixture of products, necessitating complex purification steps. researchgate.netgoogle.com Future research will likely focus on the development of more precise and efficient synthetic pathways.

Recent advances in transition metal catalysis offer promising avenues for the selective functionalization of steroid cores. nih.gov Methodologies such as palladium-catalyzed dearomatizative cyclization, initially developed for constructing polycyclic cores, could be adapted for the controlled introduction of bromine atoms onto the steroid scaffold. nih.govumich.edu These methods could provide access to specific brominated isomers that are difficult to obtain through classical electrophilic substitution reactions.

Furthermore, research into novel brominating agents and reaction conditions is crucial. For instance, processes utilizing N-bromo succinimide in specific solvent systems have been patented for the production of α-brominated keto steroids and could be refined for multi-bromination. google.com Studies exploring reaction mechanisms, such as the unexpected transposition of bromine from C6 to C4 in certain 3-keto-4,6-diene steroids, can provide valuable insights for designing controlled synthetic routes. researchgate.net The development of one-pot procedures and domino reactions that install multiple bromine atoms in a single synthetic sequence would represent a significant step forward in efficiency.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Transition Metal Catalysis | High regioselectivity and stereoselectivity | Palladium-catalyzed cross-coupling and C-H activation |

| Novel Brominating Agents | Milder reaction conditions, improved yields | Development of electrophilic bromine sources |

| Mechanistic-Driven Synthesis | Predictable outcomes and control over isomer formation | Studies on reaction intermediates and rearrangement pathways |

Exploration of Enzymatic and Biocatalytic Approaches for Bromination

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity, efficiency, and sustainability. rsc.org The application of enzymes for steroid modification is a rapidly growing field, with significant potential for the specific bromination of the estrone (B1671321) scaffold. taylorfrancis.comnih.gov

A key area of future research is the discovery and engineering of halogenase enzymes capable of acting on steroid substrates. Flavin-dependent halogenases (FDHs), for example, have been identified that can catalyze the bromination of β-estradiol at the C-4 position, demonstrating the feasibility of enzymatic steroid halogenation. rsc.org The exploration of microbial sources and the use of protein engineering could lead to the development of novel biocatalysts with tailored substrate specificity and regioselectivity, enabling the precise synthesis of compounds like 2,4,16α-Tribromoestrone.

Chemoenzymatic synthesis, which combines the advantages of both chemical and biological catalysis, represents another promising direction. nih.gov This approach could involve using an enzyme for a challenging selective bromination step within a broader chemical synthesis campaign. nih.govresearchgate.net Such strategies could significantly streamline the production of complex multi-brominated steroids. rsc.org

Advanced Mechanistic Investigations into Biological Interactions of Brominated Estrone Derivatives

The biological activity of estrone derivatives is fundamentally linked to their interactions with proteins, particularly nuclear receptors like the estrogen receptor (ER). The introduction of three bromine atoms onto the estrone molecule can dramatically alter its size, lipophilicity, and electronic distribution, thereby modifying its biological profile.

Future mechanistic studies should focus on elucidating how these structural changes affect protein binding and subsequent cellular signaling. It is known that halogenation can influence the binding affinity of steroids and other molecules for the ER. nih.govnih.gov Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be used to solve the structure of 2,4,16α-Tribromoestrone in complex with the ER ligand-binding domain. This would provide atomic-level insights into how the bromine atoms influence the conformation of the receptor and its interaction with co-regulator proteins.

Moreover, investigations into the metabolism of brominated estrones are critical. Halogenated substituents are known to affect the metabolic pathways of equine estrogens. nih.gov Understanding how 2,4,16α-Tribromoestrone is metabolized, and whether dehalogenation occurs in vivo, is essential for predicting its biological fate and potential for therapeutic application or toxicity. The role of halogen bonding, a noncovalent interaction involving halogen atoms, in stabilizing ligand-protein complexes is another area of growing interest that warrants investigation for brominated steroids. semanticscholar.org

Applications of 2,4,16α-Tribromoestrone in the Synthesis of Radiopharmaceuticals or Probes

Steroidal compounds are valuable scaffolds for the development of imaging agents and targeted radiopharmaceuticals due to their ability to bind to specific receptors that are often overexpressed in cancers. 2,4,16α-Tribromoestrone could serve as a precursor for the synthesis of radiolabeled probes for applications in nuclear medicine, particularly Positron Emission Tomography (PET).

Future research could focus on replacing one of the stable bromine atoms with a positron-emitting radioisotope of bromine, such as bromine-76 (T1/2 = 16.2 h) or bromine-75 (T1/2 = 96.7 min). nih.gov The resulting radiotracer could be used as a PET imaging agent to visualize and quantify estrogen receptor distribution in ER-positive tumors, such as certain breast cancers. This would aid in patient diagnosis, stratification, and monitoring the response to therapy. frontiersin.org

The development of such radiopharmaceuticals requires robust radiolabeling chemistry, such as electrophilic radiobromination on an appropriate precursor. nih.gov A significant challenge to overcome is the potential for in vivo dehalogenation, which can lead to the release of radiobromide and result in high background signal. nih.govnih.gov Therefore, careful design and preclinical evaluation of the metabolic stability of any potential radiopharmaceutical derived from 2,4,16α-Tribromoestrone will be paramount.

| Radioisotope | Half-life | Imaging Modality | Potential Application |

| Bromine-76 | 16.2 hours | PET | Imaging estrogen receptor expression |

| Bromine-75 | 96.7 minutes | PET | Short-term imaging studies |

Computational Design of Brominated Steroid Scaffolds with Specific Reactivity Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.com These methods can be powerfully applied to the study of multi-brominated steroids to predict their properties and guide the synthesis of new derivatives with tailored functions.

Future research should employ computational approaches to design novel brominated steroid scaffolds. nih.gov Molecular docking simulations can predict the binding affinity and orientation of compounds like 2,4,16α-Tribromoestrone within the active site of biological targets, such as the estrogen receptor or steroidogenic enzymes. nih.govnih.gov These predictions can help prioritize which derivatives to synthesize and test, saving time and resources.

Furthermore, quantum chemical methods, like Density Functional Theory (DFT), can be used to understand the electronic structure of brominated steroids and predict their reactivity. semanticscholar.org This knowledge is crucial for optimizing synthetic reactions and for understanding the nature of intermolecular interactions, such as halogen bonding, that may govern biological activity. semanticscholar.org The concept of "scaffold hopping," aided by computational tools, could be used to design entirely new core structures that mimic the binding mode of brominated estrogens while possessing improved pharmacological properties. researchgate.net

| Computational Method | Application in Brominated Steroid Research |